molecular formula C13H12ClNO2 B13045761 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid CAS No. 2089651-01-2

4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid

Cat. No.: B13045761
CAS No.: 2089651-01-2
M. Wt: 249.69 g/mol
InChI Key: ILISCCYFYQLSCS-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with cyclobutanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

2089651-01-2

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-1-cyclobutylindole-3-carboxylic acid

InChI

InChI=1S/C13H12ClNO2/c14-10-5-2-6-11-12(10)9(13(16)17)7-15(11)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,16,17)

InChI Key

ILISCCYFYQLSCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O

Origin of Product

United States

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